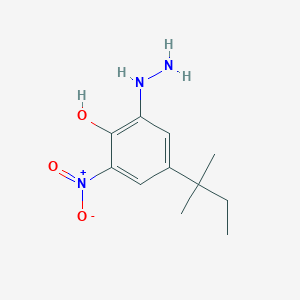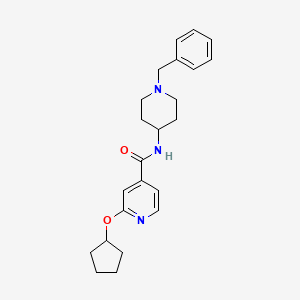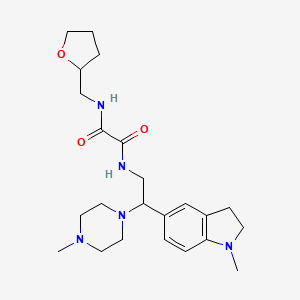
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl linker, and a tert-butyl-substituted benzamide group
作用机制
Target of Action
The primary targets of 4-tert-butyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide are iNOS and COX-2 . These are key enzymes involved in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the production of prostaglandin E2 (PGE2), another pro-inflammatory mediator .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to have a high inhibitory effect on NO production, indicating its ability to inhibit iNOS . It also exhibits high PGE2 inhibition, suggesting its ability to inhibit COX-2 . The compound’s interaction with these targets results in a decrease in the production of pro-inflammatory mediators.
Biochemical Pathways
The compound affects the inflammatory response pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and PGE2, respectively . These are key mediators in the inflammatory response, and their reduction leads to a decrease in inflammation. The compound also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β , further contributing to its anti-inflammatory effect.
Pharmacokinetics
It is predicted to have high gi absorption and is bbb permeant . It is also predicted to be an inhibitor of CYP1A2 and CYP2C19, which could impact its metabolism .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, it reduces the inflammatory response . This could potentially be beneficial in conditions characterized by excessive inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethoxyethyl Linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl linker.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
科学研究应用
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(2-(2-(1H-triazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with imidazole or triazole rings, potentially leading to different biological activities and applications.
属性
IUPAC Name |
4-tert-butyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)16-7-5-15(6-8-16)17(22)19-10-13-23-14-12-21-11-4-9-20-21/h4-9,11H,10,12-14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEUDRHIMXRKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)
![(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2425790.png)
![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)


![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)
![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)

